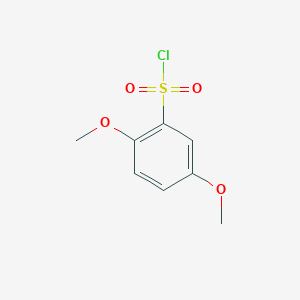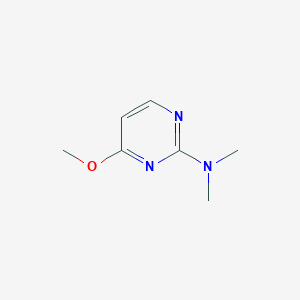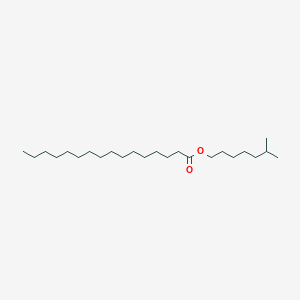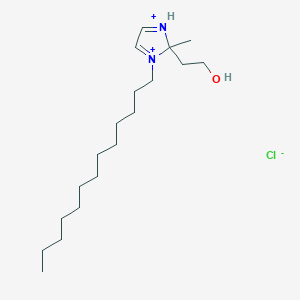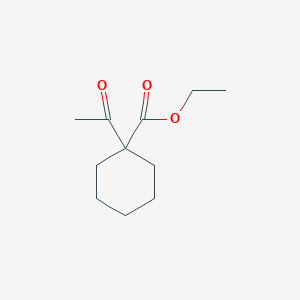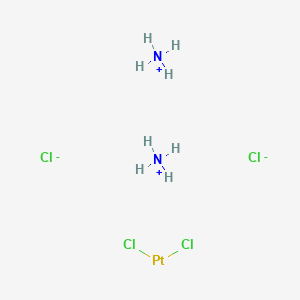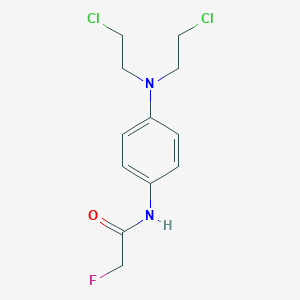
Acetanilide, 4'-(bis(2-chloroethyl)amino)-2-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, 4'-(bis(2-chloroethyl)amino)-2-fluoro- is a chemical compound that belongs to the class of N-substituted anilines. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 128-130°C. Acetanilide has been the subject of extensive scientific research due to its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
Acetanilide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity against a variety of cancer cell lines. Acetanilide has also been found to exhibit antibacterial and antifungal activity against a range of microorganisms. Additionally, acetanilide has been studied for its potential use as a building block in the synthesis of other pharmaceutical compounds.
Wirkmechanismus
The exact mechanism of action of acetanilide is not fully understood. However, it is believed to exhibit its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. Acetanilide has also been found to inhibit the activity of certain enzymes that are involved in the biosynthesis of bacterial cell walls, leading to its antibacterial activity.
Biochemische Und Physiologische Effekte
Acetanilide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce DNA damage in cancer cells, leading to their death. Acetanilide has also been found to inhibit the growth of bacteria and fungi by disrupting their cell walls. Additionally, acetanilide has been shown to exhibit low toxicity in animal models, making it a promising candidate for further drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of acetanilide is its potential use as a building block in the synthesis of other pharmaceutical compounds. Additionally, acetanilide has been found to exhibit low toxicity in animal models, making it a promising candidate for further drug development. However, one of the limitations of acetanilide is its low solubility in water, which can make it difficult to use in certain laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on acetanilide. One potential area of research is the development of new synthetic methods for producing acetanilide with higher purity and yield. Another area of research is the investigation of the mechanism of action of acetanilide in more detail, with the aim of identifying new targets for drug development. Additionally, further research is needed to investigate the potential use of acetanilide in the treatment of other diseases and conditions.
In conclusion, acetanilide, 4'-(bis(2-chloroethyl)amino)-2-fluoro- is a chemical compound that has potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations in laboratory experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of acetanilide in the field of medicine.
Synthesemethoden
Acetanilide can be synthesized through a series of chemical reactions that involve the use of various reagents. One of the most commonly used methods for synthesizing acetanilide is the reaction between aniline and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of acetanilide and acetic acid. The purity of the synthesized acetanilide can be enhanced through recrystallization.
Eigenschaften
CAS-Nummer |
1492-93-9 |
|---|---|
Produktname |
Acetanilide, 4'-(bis(2-chloroethyl)amino)-2-fluoro- |
Molekularformel |
C12H15Cl2FN2O |
Molekulargewicht |
293.16 g/mol |
IUPAC-Name |
N-[4-[bis(2-chloroethyl)amino]phenyl]-2-fluoroacetamide |
InChI |
InChI=1S/C12H15Cl2FN2O/c13-5-7-17(8-6-14)11-3-1-10(2-4-11)16-12(18)9-15/h1-4H,5-9H2,(H,16,18) |
InChI-Schlüssel |
HTONHMWVXDSAHU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CF)N(CCCl)CCCl |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CF)N(CCCl)CCCl |
Andere CAS-Nummern |
1492-93-9 |
Synonyme |
4'-[Bis(2-chloroethyl)amino]-2-fluoroacetanilide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



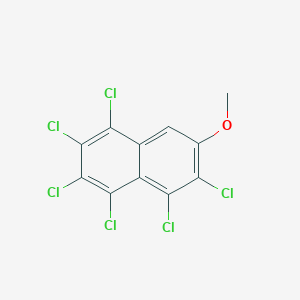
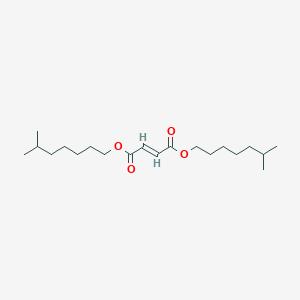
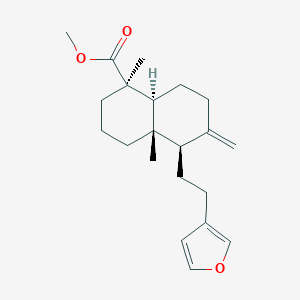

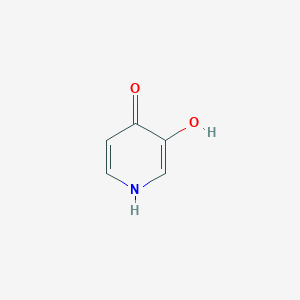
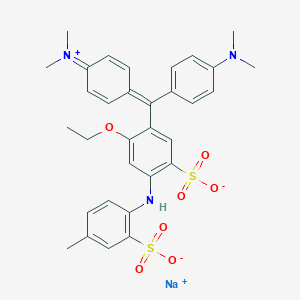
![4-[(2R)-2-aminopropyl]phenol](/img/structure/B75186.png)
